molecular formula C11H22N4 B14404927 2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene CAS No. 86714-39-8

2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene

Cat. No.: B14404927
CAS No.: 86714-39-8
M. Wt: 210.32 g/mol
InChI Key: WIJZXQTWIKXZPR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene is a macrocyclic compound that belongs to the class of tetraazacyclotridecanes. This compound is characterized by its unique structure, which includes a 13-membered ring with four nitrogen atoms and two double bonds. The presence of nitrogen atoms in the ring structure makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of diamines with diketones or dialdehydes in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Industry: Utilized in catalysis and as a building block for the synthesis of more complex macrocyclic compounds.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize metal ions in various oxidation states, making the compound an effective ligand in catalytic processes. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often relate to electron transfer and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic compound with four nitrogen atoms but a different ring size.

    Cyclam: A well-known tetraazamacrocycle used in coordination chemistry.

    1,5,9,13-Tetraazacyclohexadecane: A larger macrocycle with similar nitrogen coordination properties.

Uniqueness

2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene is unique due to its specific ring size and the presence of double bonds, which can influence its coordination chemistry and reactivity. The methyl groups at positions 2 and 4 also add steric effects that can affect the compound’s interactions with metal ions and other molecules.

Properties

CAS No.

86714-39-8

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

11,13-dimethyl-1,4,7,10-tetrazacyclotrideca-10,13-diene

InChI

InChI=1S/C11H22N4/c1-10-9-11(2)15-8-6-13-4-3-12-5-7-14-10/h12-13H,3-9H2,1-2H3

InChI Key

WIJZXQTWIKXZPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCNCCNCCN=C(C1)C

Origin of Product

United States

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